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molecular formula C10H11NO2 B8692553 Benzonitrile, 3-methoxy-5-(methoxymethyl)-

Benzonitrile, 3-methoxy-5-(methoxymethyl)-

Cat. No. B8692553
M. Wt: 177.20 g/mol
InChI Key: GIPVEODFQLOGDU-UHFFFAOYSA-N
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Patent
US06617346B1

Procedure details

To a solution of 3-hydroxymethyl-5-methoxy-benzonitrile (261.1 mg, 1.6 mmol, example 33) in tetrahydrofuran (5 mL) cooled to 0° C. was added sodium hydride (43 mg, 1.68 mmol). The ice-bath was removed and the reaction mixture was stirred at room temperature for 15 min before methyl iodide (149 μL, 2.4 mmol) was added. The reaction mixture was stirred at room temperature for 3 h before being quenched with several drops of saturated ammonium chloride solution. The solvent was removed and the residue was taken up in diethyl ether. The organic layer was washed with brine and dried over anhydrous sodium sulfate. The solid was then filtered off, and the filtrate was concentrated in vacuo. Purification of the residue by flash chromatography (Biotage system, KP-Sil™ 32-63 μm, 60 Å silica gel) eluting with 12% ethyl acetate in hexanes yielded 3-methoxy-5-methoxymethyl-benzonitrile as a colorless oil (213 mg, 75%).
Quantity
261.1 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
43 mg
Type
reactant
Reaction Step Two
Quantity
149 μL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[CH:4]=[C:5]([CH:8]=[C:9]([O:11][CH3:12])[CH:10]=1)[C:6]#[N:7].[H-].[Na+].[CH3:15]I>O1CCCC1>[CH3:12][O:11][C:9]1[CH:8]=[C:5]([CH:4]=[C:3]([CH2:2][O:1][CH3:15])[CH:10]=1)[C:6]#[N:7] |f:1.2|

Inputs

Step One
Name
Quantity
261.1 mg
Type
reactant
Smiles
OCC=1C=C(C#N)C=C(C1)OC
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
43 mg
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
149 μL
Type
reactant
Smiles
CI

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ice-bath was removed
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
before being quenched with several drops of saturated ammonium chloride solution
CUSTOM
Type
CUSTOM
Details
The solvent was removed
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
The solid was then filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification of the residue by flash chromatography (Biotage system, KP-Sil™ 32-63 μm, 60 Å silica gel)
WASH
Type
WASH
Details
eluting with 12% ethyl acetate in hexanes

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC=1C=C(C#N)C=C(C1)COC
Measurements
Type Value Analysis
AMOUNT: MASS 213 mg
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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